[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate
Overview
Description
Cell permeable, selective, ATP-competitive CDK inhibitor. Inhibits CDC2, CDK2, and CDK5. Inhibits the cell cycle at G1/S and G2/M. Apoptotic and antitumor activity.
Butyrolactone I is a secondary metabolite from A. terreus that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 1 (Cdk1; IC50 = 20 μg/ml in PC-14 cells). It induces dose-dependent G2/M arrest, inhibits DNA synthesis, and decreases Cdk1 protein expression in vitro. Butyrolactone I has antitumor effects in non-small cell lung, small cell lung, and prostate cancer cell lines (mean IC50 = 50 μg/ml). It inhibits in vitro Cdk1 phosphorylation of tau and in vivo phosphorylation of transcription factor E2F-1.3,4 Additionally, exogenous application of butyrolactone I to A. terreus cultures increases biogenesis of the secondary metabolites lovastatin and conidiation in a quorum-sensing manner.
Butyrolactone I is a Selective inhibitor of cdk2 & cdc2 kinase..
Scientific Research Applications
Antiproliferative Activity
- This compound has shown promising results in antiproliferative activity. In a study on human non-small cell lung cancer (NSCLC) cell lines, a compound structurally similar to the one demonstrated significant inhibition of cancer cell growth, suggesting potential therapeutic applications in cancer treatment (Ma et al., 2017).
Synthesis and Bioactivity
- Research has focused on synthesizing and studying the bioactivity of related compounds. For instance, studies have explored the synthesis and anti-inflammatory activities of similar compounds, seeking novel agents with improved efficacy and fewer side effects (Ri-gang, 2007).
Catalytic Studies
- Polymeric metal complexes derived from this class of compounds have been synthesized and characterized. Their catalytic properties, particularly in oxidation reactions, have been a subject of interest, demonstrating the compound's utility in chemical synthesis (Ingole et al., 2013).
Natural Product Isolation
- The compound is also notable for its occurrence in natural products. Research has isolated similar compounds from natural sources like Vincetoxicum stocksii, highlighting its presence in diverse biological systems (Khan et al., 2019).
Antibacterial and Antifungal Properties
- Preliminary studies have indicated antibacterial and antifungal activities for compounds structurally similar to the one . These findings open avenues for further research into their potential as antimicrobial agents (Shao et al., 2007).
Polymorphic Forms and Structural Studies
- Research into the polymorphic forms of related compounds, such as bavachalcone, has been conducted. This work contributes to a better understanding of their structural characteristics and potential applications (Ravikumar et al., 2005).
properties
IUPAC Name |
methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOLMNWQNHWEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5235506 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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